molecular formula C14H9Cl3N2O2S B122004 Triclabendazole sulfoxide CAS No. 100648-13-3

Triclabendazole sulfoxide

Cat. No. B122004
M. Wt: 375.7 g/mol
InChI Key: GABQPFWIQFRJSE-UHFFFAOYSA-N
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Description

Triclabendazole sulfoxide (TCBZ-SO) is the main metabolite of the anthelmintic drug triclabendazole, which is widely used to treat parasitic diseases such as fascioliasis and paragonimiasis. The drug is particularly promising for use in pregnant women and children, although it is not yet approved for human use in most countries. Concerns about its potential embryotoxic effects have been raised, particularly during the preimplantation stage of development .

Synthesis Analysis

The synthesis of TCBZ-SO involves the selective S-oxidation of triclabendazole. While some benzimidazole sulfides can be oxidized using sodium periodate in an acidic medium, triclabendazole requires a stronger oxidizing agent such as MCPBA for successful S-oxidation . This indicates that the synthesis of TCBZ-SO may require specific conditions and reagents to achieve the desired oxidation state.

Molecular Structure Analysis

The molecular structure of TCBZ-SO has been studied through the separation of its enantiomers using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). The absolute configuration at the sulfur atom has been assigned through the comparison of calculated and experimental chiroptical properties. This detailed analysis of the molecular structure is crucial for understanding the drug's activity and developing enantiomerically pure anthelmintic formulations .

Chemical Reactions Analysis

TCBZ-SO has been shown to undergo transformations that are relevant to its pharmacological activity. For instance, the salification of TCBZ-SO with sodium hydroxide solution produces water-soluble sodium salts, which could be beneficial in creating new anthelmintic formulations with improved solubility and potentially better bioavailability .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCBZ-SO have been characterized in various studies. A rapid LC-MS/MS method has been developed to determine the concentrations of TCBZ-SO in sheep plasma, indicating its stability and suitability for bioequivalence studies . Additionally, TCBZ-SO and its metabolites have been found to uncouple oxidative phosphorylation in rat liver mitochondria at micromolar concentrations, which suggests that the electron-withdrawing power of the substituents in the molecule is a key factor in its biological activity .

Relevant Case Studies

Several studies have investigated the effects of TCBZ-SO in different biological systems. For example, it has been shown to cause stage-dependent embryolethality in zebrafish and mouse in vitro models, with a high embryotoxic capacity during the preimplantation stage . Furthermore, the drug's potential for drug-drug interactions has been evaluated, revealing that TCBZ-SO can inhibit various cytochrome P450 enzymes, which is an important consideration for polypharmacy and the risk of clinical drug-drug interactions .

Scientific Research Applications

  • Bioequivalence Studies in Livestock : Triclabendazole sulfoxide levels in sheep plasma are measured for bioequivalence studies. A selective high-throughput LC-MS/MS method was developed for this purpose, indicating its critical role in ensuring the efficacy and safety of veterinary drugs (Farczádi et al., 2021).

  • Embryotoxicity Research : Research involving zebrafish and mouse embryos has shown that triclabendazole sulfoxide can cause embryolethality in a stage-dependent manner. This underscores its significance in understanding the risks of certain medications during early stages of development (Boix et al., 2015).

  • Residue Determination in Food Safety : The determination of triclabendazole and its metabolites in bovine and goat fat tissues is vital for food safety. A liquid chromatography–tandem mass spectrometry method was developed for this purpose, highlighting its role in ensuring the safety of food products (Cai et al., 2012).

  • Drug-Drug Interaction Studies : Triclabendazole sulfoxide's potential to inhibit various cytochrome P450 enzymes has been investigated. This research is crucial for understanding possible drug-drug interactions in clinical therapy (Giri et al., 2018).

  • Pharmacokinetic Studies : The pharmacokinetics of triclabendazole in human subjects, particularly those infected with Fasciola, have been studied. Triclabendazole sulfoxide levels in plasma serve as markers for drug bioavailability and efficacy against parasites (El-Tantawy et al., 2007).

  • Drug Residue Excretion in Livestock : Research on the excretion period of triclabendazole residues and its metabolites in sheep is critical for determining safe periods for animal product consumption (Musaev et al., 2018).

  • Analytical Methods for Veterinary Pharmaceuticals : A new method for determining triclabendazole in cattle plasma as its sulfoxide and sulfone metabolites was developed, emphasizing its utility in veterinary pharmacokinetic studies (Cañas-Müller et al., 2016).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Triclabendazole exhibits antibacterial and anti-biofilm activity against S. aureus possibly by targeting the DnaK chaperone system . This has significant implications for ongoing scientific research towards the discovery of novel therapeutics to treat F. hepatica infections .

properties

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQPFWIQFRJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905640
Record name 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triclabendazole sulfoxide

CAS RN

100648-13-3
Record name Triclabendazole sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100648133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100648-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICLABENDAZOLE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3O5E011U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
R Ferretti, S Carradori, P Guglielmi, M Pierini… - … of Pharmaceutical and …, 2017 - Elsevier
Direct HPLC separation of the enantiomers of triclabendazole sulfoxide (TCBZ-SO), which is the main metabolite of the anthelmintic drug triclabendazole, was carried out using the …
Number of citations: 22 www.sciencedirect.com
N Mestorino, EA Formentini, MF Lucas… - Veterinary research …, 2008 - Springer
… The plasma concentration profiles of the metabolites triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO 2 ) were analysed by means of the non-compartmental …
Number of citations: 33 link.springer.com
N Boix, E Teixido, M Vila-Cejudo, P Ortiz, E Ibanez… - Plos one, 2015 - journals.plos.org
… main compound found in plasma is triclabendazole sulfoxide (maximum concentration 38.6 μM… period, but its first metabolite triclabendazole sulfoxide has a high embryotoxic capacity in …
Number of citations: 8 journals.plos.org
MV Fernandez-Baca, C Hoban, RA Ore, P Ortiz… - Pathogens, 2022 - mdpi.com
Triclabendazole (TCBZ) resistance is an emerging problem in fascioliasis that is not well understood. Studies including small numbers of parasites fail to capture the complexity of …
Number of citations: 2 www.mdpi.com
P Giri, L Gupta, S Naidu, V Joshi, N Patel… - Drug metabolism …, 2018 - ingentaconnect.com
… , tribendazole, triclabendazole sulfoxide, and triclabendazole … triclabendazole, triclabendazole sulfoxide, triclabendazole … by triclabendazole and triclabendazole sulfoxide with IC50 of …
Number of citations: 13 www.ingentaconnect.com
AW Carr, RO McCracken, WH Stillwell - The Journal of parasitology, 1993 - JSTOR
… -benzimidazole) and its 2 principal metabolites triclabendazole sulfoxide (TCZ sulfoxide, 6-… action of TCZ and its 2 main metabolites triclabendazole sulfoxide (TCZ sulfoxide, 6-chloro-5…
Number of citations: 22 www.jstor.org
KB Lipkowitz, RO McCracken - The Journal of parasitology, 1991 - JSTOR
… In an attempt to understand these spectrum-of-activity differences, we have determined the electronic and structural features of TCZ and its 2 main metabolites triclabendazole sulfoxide (…
Number of citations: 20 www.jstor.org
D Richter, J Richter, B Grüner, K Kranz, J Franz… - Parasitology …, 2013 - Springer
Alveolar echinococcosis (AE) caused by the cestode Echinococcus multilocularis (E. multilocularis) is endemic in wide areas of the Northern hemisphere. Untreated AE progresses and …
Number of citations: 24 link.springer.com
L Halferty, GP Brennan, A Trudgett, L Hoey… - Veterinary …, 2009 - Elsevier
A study has been carried out to determine the relative activity of triclabendazole (TCBZ) and its sulphoxide (TCBZSO) and sulphone (TCBZSO 2 ) metabolites against the adult stage of …
Number of citations: 77 www.sciencedirect.com
WT Prince, VK Venishetty, J Lecot… - Clinical and …, 2023 - Wiley Online Library
… The C max of triclabendazole, triclabendazole sulfoxide, and … C max of triclabendazole, triclabendazole sulfoxide, and … of triclabendazole, triclabendazole sulfoxide, and triclabendazole …
Number of citations: 5 ascpt.onlinelibrary.wiley.com

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